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Introduction to Oregon Green 488 (OG 488)
Oregon Green 488 (OG 488) is a bright, green-fluorescent dye derived from fluorescein.[1][2] It

is well-suited for applications requiring high fluorescence quantum yield and photostability.[3][4]

A key advantage of OG 488 is its pKa of approximately 4.6-4.8, which renders its fluorescence

intensity largely insensitive to pH changes within the physiological range (pH 7.0-7.4).[3][4] This

contrasts with its parent compound, fluorescein, which exhibits significant pH-dependent

fluorescence.[5] These properties make OG 488 an excellent candidate for single-molecule

imaging techniques, where robust and stable fluorescence is paramount.

Applications in Single-Molecule Imaging
OG 488 has been successfully employed in a variety of single-molecule imaging modalities,

including:

Single-Molecule Förster Resonance Energy Transfer (smFRET): In smFRET, OG 488 can

serve as a donor fluorophore in conjunction with a suitable acceptor dye (e.g., Cy5) to probe

intramolecular distances and conformational dynamics of biomolecules such as DNA and

proteins.[6][7][8] The high quantum yield of OG 488 is beneficial for efficient energy transfer.

[9]
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Single-Molecule Tracking (SMT): The brightness and photostability of OG 488 allow for the

tracking of individual molecules over time to study their diffusion dynamics, interactions, and

localization within complex biological systems like the plasma membrane of living cells.[2]

[10]

Stimulated Emission Depletion (STED) Microscopy: OG 488 is a suitable dye for STED

microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9] Its

photostability allows it to withstand the high laser intensities used for stimulated emission.

Quantitative Data
The photophysical properties of OG 488 are summarized in the table below, with comparative

data for the commonly used Alexa Fluor 488 where available.

Property
Oregon Green 488
(OG 488)

Alexa Fluor 488 Reference

Excitation Maximum

(λex)
~496 nm ~490 nm [3][5]

Emission Maximum

(λem)
~524 nm ~525 nm [3][5]

Extinction Coefficient

(ε)
~83,000 cm⁻¹M⁻¹ ~73,000 cm⁻¹M⁻¹ [3][5]

Fluorescence

Quantum Yield (Φ)
~0.91 ~0.92 [9]

Fluorescence Lifetime

(τ)
~4.1 ns ~4.1 ns [2]

pKa ~4.7 N/A (pH insensitive) [3][5]

Photostability
More photostable than

fluorescein

Generally more

photostable than OG

488

[5][11]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31164594/
https://www.researchgate.net/publication/330792396_A_Brief_History_of_Single-Particle_Tracking_of_the_Epidermal_Growth_Factor_Receptor
https://www.ucl.ac.uk/~ucbpngu/Nils%20Gustafsson%20CoMPLEX%20MP3%20Report.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0143162
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304471/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0143162
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304471/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0143162
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304471/
https://www.ucl.ac.uk/~ucbpngu/Nils%20Gustafsson%20CoMPLEX%20MP3%20Report.pdf
https://pubmed.ncbi.nlm.nih.gov/31164594/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0143162
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3526837/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Labeling of Proteins with OG 488 Maleimide
for Single-Molecule Tracking
This protocol describes the labeling of a cysteine-containing protein with OG 488 C5

maleimide.

Materials:

Protein of interest with a single accessible cysteine residue in a thiol-free buffer (e.g., PBS,

pH 7.2)

Oregon Green 488 C5 Maleimide

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Tris(2-carboxyethyl)phosphine (TCEP)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Degassed buffer (PBS, pH 7.2)

Procedure:

Protein Preparation:

Dissolve the protein in degassed PBS buffer at a concentration of 1-5 mg/mL.

To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar

excess of TCEP and incubate for 30 minutes at room temperature.

Dye Preparation:

Dissolve OG 488 C5 Maleimide in anhydrous DMF or DMSO to a final concentration of 10

mM. This should be done immediately before use.

Labeling Reaction:
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Add a 10- to 20-fold molar excess of the dissolved OG 488 maleimide to the protein

solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.

Purification:

Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion

chromatography column pre-equilibrated with PBS buffer.

Collect the fractions containing the labeled protein, which will be the first colored fractions

to elute.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at

280 nm and OG 488 at ~496 nm. The DOL is calculated as: DOL = (A_max × ε_protein) /

((A_280 - A_max × CF) × ε_dye) where A_max is the absorbance at ~496 nm, A_280 is

the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein,

ε_dye is the molar extinction coefficient of OG 488 (~83,000 cm⁻¹M⁻¹), and CF is the

correction factor for the dye's absorbance at 280 nm (typically around 0.11).

Protocol 2: Single-Molecule FRET Imaging of Holliday
Junctions with OG 488
This protocol outlines the imaging of a DNA Holliday junction labeled with OG 488 (donor) and

a Cy5 derivative (acceptor) using Total Internal Reflection Fluorescence (TIRF) microscopy.[7]

[8]

Materials:

Biotinylated DNA oligonucleotides, one labeled with OG 488 and another with an appropriate

acceptor (e.g., Cy5).

Streptavidin-coated quartz microscope slide.
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T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 8.0).

Imaging buffer (T50 buffer supplemented with an oxygen scavenging system, e.g., 2 mM

Trolox, 10 mM protocatechuic acid (PCA), and 50 nM protocatechuate-3,4-dioxygenase

(PCD)).

Procedure:

Sample Chamber Preparation:

Construct a flow chamber on a streptavidin-coated quartz slide.

Wash the chamber with T50 buffer.

Immobilization of DNA:

Anneal the labeled DNA oligonucleotides to form the Holliday junction structure.

Introduce the biotinylated and fluorescently labeled Holliday junctions (at a concentration

of ~50-100 pM) into the flow chamber and incubate for 5-10 minutes to allow for

immobilization on the streptavidin surface.

Wash out unbound DNA with T50 buffer.

Single-Molecule Imaging:

Introduce the imaging buffer into the flow chamber.

Image the sample on a TIRF microscope equipped with a 488 nm laser for OG 488

excitation and appropriate emission filters for detecting both OG 488 and the acceptor

fluorescence simultaneously on two separate halves of an EMCCD camera.[12]

Acquire image series with a typical exposure time of 50-100 ms per frame for a duration

that allows for the observation of conformational dynamics and photobleaching.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.janelia.org/single-molecule-total-internal-reflection-fluorescence-microscope-sm-tirf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify single-molecule spots and extract the fluorescence intensity time traces for both

the donor (OG 488) and acceptor channels.

Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET =

I_A / (I_D + I_A) where I_A is the acceptor intensity and I_D is the donor intensity after

correction for background and spectral crosstalk.

Analyze the FRET time traces to identify different conformational states and their transition

kinetics.

Protocol 3: Single-Molecule Tracking of EGFR in Live
Cells
This protocol describes the tracking of Epidermal Growth Factor Receptor (EGFR) on the

surface of live cells using OG 488-labeled EGF.[2][10]

Materials:

Cells expressing EGFR (e.g., A431 cells).

Glass-bottom imaging dishes.

EGF labeled with OG 488 NHS ester.

Imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES).

TIRF microscope with a 488 nm laser and an EMCCD camera.

Procedure:

Cell Culture and Preparation:

Plate cells on glass-bottom dishes and grow to the desired confluency.

Prior to imaging, starve the cells in serum-free medium for several hours to reduce

background signaling.

Labeling:
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Prepare a dilute solution of OG 488-labeled EGF (e.g., 0.5-5 ng/mL) in imaging medium.

Add the labeling solution to the cells and incubate for 10-15 minutes at 37°C to allow for

binding to EGFR.

Wash the cells gently with imaging medium to remove unbound EGF.

Imaging:

Mount the dish on the TIRF microscope equipped with an environmental chamber to

maintain 37°C and 5% CO₂.

Use the 488 nm laser to excite the OG 488-EGF.

Acquire time-lapse image series with a high frame rate (e.g., 20-50 frames per second) to

capture the diffusion of individual EGFR molecules.

Data Analysis:

Use single-particle tracking software to identify and track the movement of individual

fluorescent spots over time.

From the trajectories, calculate parameters such as the mean squared displacement

(MSD) and diffusion coefficients to characterize the mobility of EGFR.

Analyze changes in diffusion behavior upon stimulation or drug treatment.

Visualizations
Signaling Pathway: EGFR Dimerization
The following diagram illustrates the simplified signaling pathway of Epidermal Growth Factor

Receptor (EGFR) dimerization upon ligand binding, a process often studied using single-

molecule techniques.[1][13][14]
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Caption: EGFR Dimerization Pathway

Experimental Workflow: Single-Molecule FRET
This diagram outlines the general workflow for a single-molecule FRET experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b8198335?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Label Biomolecule with
OG 488 (Donor) & Acceptor

Purify Labeled Biomolecule

Immobilize on Surface

TIRF Microscopy

Excite OG 488 (488 nm laser)

Simultaneous Donor &
Acceptor Emission Detection

Identify Single Molecules

Extract Intensity Time Traces

Calculate FRET Efficiency

Analyze Conformational Dynamics

Click to download full resolution via product page

Caption: smFRET Experimental Workflow
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Experimental Workflow: Single-Molecule Tracking
This diagram illustrates the typical workflow for a single-molecule tracking experiment.
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Caption: SMT Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for OG 488 in Single-
Molecule Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198335#og-488-se-in-single-molecule-imaging-
techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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